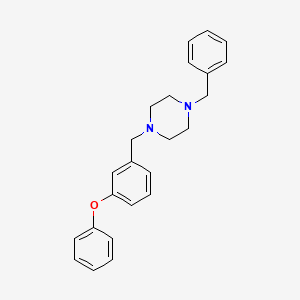
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as CNB-001, is a small molecule drug that has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in cells. It also modulates the activity of enzymes involved in the production of beta-amyloid, reducing the formation of toxic plaques in the brain.
Biochemical and physiological effects:
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, improve mitochondrial function, and enhance synaptic plasticity. It also has neuroprotective effects, preventing neuronal death in response to toxic insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing for targeted delivery to the brain. It has also been shown to have low toxicity and few side effects. However, 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine is still in the early stages of development and further studies are needed to fully understand its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of interest is the use of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine and its potential for treating a range of neurodegenerative diseases.
Métodos De Síntesis
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylpiperazine with 5-chloro-2-nitrobenzyl bromide in the presence of a base, followed by reduction with sodium dithionite to yield the final product. The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been optimized to increase yield and purity for use in research studies.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential in treating neurodegenerative diseases. In vitro studies have shown that 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine can protect neurons against oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. In animal models, 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to improve cognitive function and reduce motor deficits in Parkinson's disease.
Propiedades
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-3-4-15(2)19(11-14)22-9-7-21(8-10-22)13-16-12-17(20)5-6-18(16)23(24)25/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJLVFRUDSYORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)

![1'-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidin-3-amine](/img/structure/B6071300.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6071326.png)
![5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-1-[4-(1-piperidinyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6071337.png)
![2-ethyl-1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperidine](/img/structure/B6071338.png)

![6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6071350.png)